N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline
Description
Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C21H29NO3 |
| Molecular Weight | 343.5 g/mol |
| SMILES | CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOCC |
| InChIKey | GNNFVVWQMFYUFR-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecule adopts a non-planar conformation due to steric and electronic interactions between its substituents. Key geometric features include:
Benzyl-Aniline Core
Substituent Arrangement
Computational Insights
Density functional theory (DFT) studies on similar compounds suggest that the electron-donating ethoxyethoxy group increases electron density at the aniline nitrogen, enhancing its nucleophilicity.
Crystallographic Data and X-ray Diffraction Studies
Experimental crystallographic data for this compound remain limited in public databases. However, insights can be extrapolated from structurally related compounds:
Key Observations from Analogs
- N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline (C22H31NO2): Crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 105.6°.
- 4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline (C24H27NO2): Exhibits intermolecular hydrogen bonding between the aniline NH and ether oxygen atoms, stabilizing a layered crystal packing.
Predicted Features
For the target compound, X-ray diffraction would likely reveal:
- Hydrogen-bonding networks between the aniline NH and ethoxyethoxy oxygen atoms.
- Van der Waals interactions governing the packing of sec-butoxy and ethoxyethoxy side chains.
Comparative Analysis with Structural Analogs
The structural and electronic properties of this compound differ significantly from those of its analogs:
Table 1: Structural Comparison with Key Analogs
Electronic Effects
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-4-17(3)25-21-10-6-18(7-11-21)16-22-19-8-12-20(13-9-19)24-15-14-23-5-2/h6-13,17,22H,4-5,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFVVWQMFYUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline generally proceeds via the following key steps:
Step 1: Preparation of the Sec-butoxybenzyl Intermediate
The starting material is often 4-hydroxybenzylamine or a related derivative. The phenolic hydroxyl group is alkylated with sec-butyl halides (e.g., sec-butyl bromide or chloride) under basic conditions to form the sec-butoxy substituent on the benzyl ring. This alkylation is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate or sodium hydride to deprotonate the phenol.Step 2: Synthesis of the 4-(2-ethoxyethoxy)aniline Moiety
This intermediate is prepared by etherification of 4-aminophenol with 2-ethoxyethanol or related ethoxyethoxy chain precursors. The reaction conditions involve acidic or basic catalysis and controlled heating to ensure selective substitution without degrading the amine functionality.Step 3: Coupling of the Two Intermediates
The final compound is formed by coupling the sec-butoxybenzyl intermediate with the 4-(2-ethoxyethoxy)aniline fragment. This is commonly achieved through reductive amination, where the benzylamine nitrogen reacts with an aldehyde or activated benzyl derivative under reducing conditions (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to form the secondary amine linkage.
Reaction Conditions and Catalysts
Solvents: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or acetonitrile are preferred for alkylation and coupling steps due to their ability to dissolve both reactants and bases effectively.
Bases: Potassium carbonate, sodium hydride, or triethylamine are commonly used to deprotonate phenols or amines to enhance nucleophilicity.
Catalysts: For etherification and alkylation, phase transfer catalysts or Lewis acids may be employed to increase reaction rates and selectivity.
Temperature: Reactions are typically conducted between ambient temperature and 80°C, depending on the step, to balance reaction kinetics and minimize side reactions.
Industrial Preparation Considerations
In industrial settings, the synthesis is optimized for scalability and reproducibility:
Batch vs. Continuous Flow: Both batch reactors and continuous flow systems are used. Continuous flow offers better control over reaction parameters and improved safety for handling reactive intermediates.
Purification: Crystallization, chromatography, and distillation are employed to isolate the product with high purity. Automated analytical techniques such as HPLC and NMR spectroscopy ensure quality control.
Yield Optimization: Reaction times, reagent stoichiometry, and solvent systems are fine-tuned to maximize yield and minimize by-products.
Data Table: Key Reaction Parameters for Preparation
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sec-butoxybenzylation | Alkylation | Sec-butyl bromide, K2CO3 | DMF | 50-70 | 80-90 | Base-mediated phenol alkylation |
| Ethoxyethoxy-aniline synthesis | Etherification | 4-Aminophenol, 2-ethoxyethanol, acid/base catalyst | Acetonitrile/EtOH | 40-60 | 75-85 | Controlled heating required |
| Coupling (Reductive amination) | Reductive amination | Benzyl intermediate, NaBH(OAc)3 or NaCNBH3 | DCM or MeOH | 25-40 | 70-85 | Mild reducing agent used |
Research Findings and Optimization Strategies
Selectivity: Careful control of reaction conditions is critical to prevent over-alkylation or side reactions such as oxidation of the amine group.
Purity: The use of mild reducing agents in the coupling step prevents degradation of sensitive ether linkages.
Scalability: Continuous flow reactors have demonstrated improved heat and mass transfer, leading to higher throughput and consistent product quality.
Environmental Impact: Solvent recycling and use of greener solvents are areas of ongoing research to reduce environmental footprint.
Chemical Reactions Analysis
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
N-(4-Methoxybenzyl)aniline (3b)
- Structure : Methoxy group at the para-position of the benzyl ring.
- Synthesis : Synthesized via palladium-catalyzed reductive alkylation with 86% yield .
- Key Differences: The methoxy group is smaller and more electron-donating than sec-butoxy, leading to reduced steric hindrance and altered electronic effects. Lacks the ethoxyethoxy chain, resulting in lower molecular weight (C14H15NO vs. C21H29NO2 for the target compound).
4-[4-(2-Aminoethoxy)benzyl]aniline
- Structure: Aminoethoxy substituent instead of ethoxyethoxy; benzyl ring lacks sec-butoxy .
- Computational Insights: DFT studies (B3LYP/6-31G(d,p)) predict intramolecular hydrogen bonding between the amino group and aromatic ring, stabilizing specific conformers . Experimental ¹H NMR shifts in DMSO-d6 align with calculated values, validating the methodology for related compounds .
N-[4-(tert-Butyl)benzyl]-3-(2-ethoxyethoxy)aniline (CAS 1040692-03-2)
- Structure : tert-Butyl group replaces sec-butoxy; ethoxyethoxy chain at meta-position .
- Key Differences: tert-Butyl is bulkier than sec-butoxy, increasing steric hindrance and possibly reducing solubility in polar solvents. Molecular weight (C21H29NO2) is identical to the target compound, but substituent positioning alters electronic distribution.
N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline (CAS 1040687-19-1)
- Structure: Sec-butyl group on a phenoxybutyl chain; ethoxy substituent at para-position .
- Comparison: The sec-butyl group is part of a flexible alkyl chain rather than directly attached to the benzyl ring, reducing rigidity. Higher molecular weight (C22H31NO2 vs. C21H29NO2) due to the extended alkyl chain.
Physicochemical Properties
Biological Activity
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a sec-butoxy group and a 2-ethoxyethoxy group attached to a benzylamine framework, which contributes to its unique chemical properties.
This compound interacts with specific molecular targets, including enzymes and receptors, modulating various biological pathways. The exact molecular interactions are still under investigation, but preliminary studies suggest that these interactions could lead to significant physiological effects, such as:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors that regulate cellular functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : A derivative of this compound demonstrated significant growth inhibition against leukemia and breast cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that related compounds exhibit notable antibacterial and antifungal activities against various pathogens:
| Pathogen | Activity Level (GI %) |
|---|---|
| Escherichia coli | >95% |
| Acinetobacter baumannii | >73% |
| Candida albicans | >93% |
These findings suggest that this compound could be effective in treating infections caused by resistant strains .
Synthesis and Evaluation
The synthesis of this compound involves several methods, each affecting the yield and purity of the final product. Research has shown that derivatives can be synthesized through acylation and esterification processes, potentially enhancing their biological activity.
Comparative Studies
Comparative analyses with established drugs have revealed that derivatives of this compound exhibit superior potency against certain cancer types when compared to traditional therapies like sunitinib. This positions the compound as a candidate for further drug development efforts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline, and how can researchers validate intermediate steps?
- Methodology : The compound can be synthesized via sequential alkylation and coupling reactions. For example:
Alkylation of 4-(benzyloxy)aniline with sec-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sec-butoxy group.
Etherification using 2-ethoxyethyl chloride in the presence of a phase-transfer catalyst.
Intermediate validation involves thin-layer chromatography (TLC) for reaction monitoring and ¹H/¹³C NMR to confirm substituent addition. For final purification, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?
- Primary Techniques :
- X-ray crystallography (e.g., SHELX programs) for unambiguous structural confirmation .
- ¹H/¹³C NMR to verify substituent positions and purity.
- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
- Resolving Conflicts : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotational isomerism. Use variable-temperature NMR or computational modeling (DFT) to identify conformers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence regioselectivity?
- Optimization Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to minimize side products.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) during alkylation reduce by-product formation.
Regioselectivity is influenced by steric hindrance from the sec-butoxy group; computational tools like Molecular Electrostatic Potential (MEP) maps can predict reactive sites .
Q. What analytical approaches are recommended when crystallographic data conflicts with computational models?
- Stepwise Resolution :
Re-refine X-ray data using SHELXL to check for overfitting or missed hydrogen bonds .
Compare experimental torsion angles with DFT-optimized structures (e.g., Gaussian09, B3LYP/6-31G* basis set).
Validate via Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) not captured in initial models .
Q. How can researchers mitigate challenges in isolating by-products during synthesis?
- By-product Identification : Use LC-MS to detect low-abundance species (e.g., dealkylated derivatives).
- Isolation Techniques :
- Preparative HPLC with a gradient elution system (e.g., 70–90% acetonitrile).
- Countercurrent chromatography for nonpolar by-products.
Refer to protocols for analogous benzyl-substituted anilines, where imine condensation by-products were resolved via silica gel chromatography .
Q. What computational methods are suitable for predicting the compound’s photophysical properties?
- Recommended Workflow :
Time-Dependent DFT (TD-DFT) to simulate UV-Vis spectra (CAM-B3LYP/6-311+G** level).
Molecular docking to assess interactions with biological targets (e.g., AutoDock Vina for receptor binding).
Charge Transfer Analysis using Natural Bond Orbital (NBO) calculations to evaluate electron delocalization in the ethoxyethoxy chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
